1-Benzyl-5-(benzyloxy)piperidin-2-one
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Overview
Description
1-Benzyl-5-(benzyloxy)piperidin-2-one is a piperidine derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to a piperidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(benzyloxy)piperidin-2-one typically involves the reaction of piperidin-2-one with benzyl chloride in the presence of a base, followed by the introduction of a benzyloxy group. One common method involves the use of sodium hydride as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(benzyloxy)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
- Reduction of the carbonyl group results in the formation of 1-benzyl-5-(benzyloxy)piperidin-2-ol.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-Benzyl-5-(benzyloxy)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(benzyloxy)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site or altering the enzyme’s conformation. Additionally, the compound can interact with cellular pathways, influencing signal transduction and metabolic processes .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Similar in structure but lacks the benzyloxy group.
1-Benzyl-5-hydroxymethylpiperidin-2-one: Contains a hydroxymethyl group instead of a benzyloxy group.
1-Benzyl-4-oxopiperidine: Another piperidine derivative with a different substitution pattern.
Uniqueness: 1-Benzyl-5-(benzyloxy)piperidin-2-one is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H21NO2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-benzyl-5-phenylmethoxypiperidin-2-one |
InChI |
InChI=1S/C19H21NO2/c21-19-12-11-18(22-15-17-9-5-2-6-10-17)14-20(19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
InChI Key |
MLHHNIBOIWZLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(CC1OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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